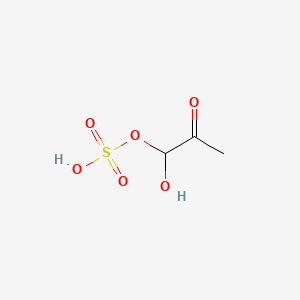
(1-Hydroxy-2-oxopropyl) hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroxyacetone sulfate is a chemical compound derived from dihydroxyacetone, a simple ketotriose. Dihydroxyacetone is primarily known for its use in sunless tanning products, where it reacts with amino acids in the skin to produce a browning effect. Dihydroxyacetone sulfate, on the other hand, is a sulfate ester of dihydroxyacetone and has unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dihydroxyacetone sulfate can be synthesized through the sulfation of dihydroxyacetone. This process typically involves the reaction of dihydroxyacetone with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition of the product.
Industrial Production Methods
Industrial production of dihydroxyacetone sulfate follows similar synthetic routes but on a larger scale. The process involves continuous monitoring of reaction conditions to ensure high yield and purity of the product. Advanced techniques such as distillation and crystallization are employed to purify the compound and remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydroxyacetone sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex sulfate esters.
Reduction: Reduction reactions can convert it back to dihydroxyacetone.
Substitution: It can participate in substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfate esters, dihydroxyacetone, and substituted derivatives of dihydroxyacetone sulfate.
Wissenschaftliche Forschungsanwendungen
Dihydroxyacetone sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its role in metabolic pathways and its interactions with biological molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
Dihydroxyacetone sulfate exerts its effects through its interactions with biological molecules. It is readily phosphorylated to dihydroxyacetone phosphate by enzymes such as triokinase in erythrocytes. This phosphorylation is crucial for its role in metabolic pathways, including glycolysis. Additionally, it acts as a sunscreening agent when combined with naphthoquinones, providing protection against ultraviolet radiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dihydroxyacetone: The parent compound, primarily used in sunless tanning products.
Glyceraldehyde: Another simple ketose with similar chemical properties.
Glycerone: A synonym for dihydroxyacetone, often used interchangeably.
Uniqueness
Dihydroxyacetone sulfate is unique due to its sulfate ester group, which imparts distinct chemical and physical properties. This group enhances its reactivity and makes it suitable for specific applications that dihydroxyacetone alone cannot fulfill.
Eigenschaften
Molekularformel |
C3H6O6S |
|---|---|
Molekulargewicht |
170.14 g/mol |
IUPAC-Name |
(1-hydroxy-2-oxopropyl) hydrogen sulfate |
InChI |
InChI=1S/C3H6O6S/c1-2(4)3(5)9-10(6,7)8/h3,5H,1H3,(H,6,7,8) |
InChI-Schlüssel |
KYXDFKSRGBAAIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(O)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


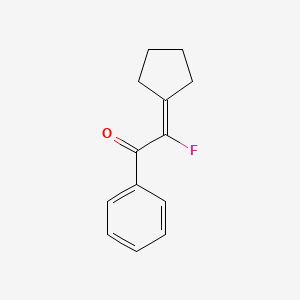
![1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride](/img/structure/B13813420.png)

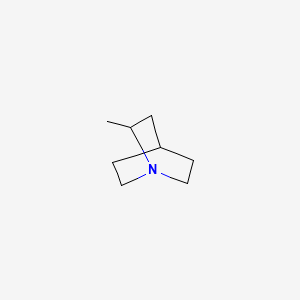
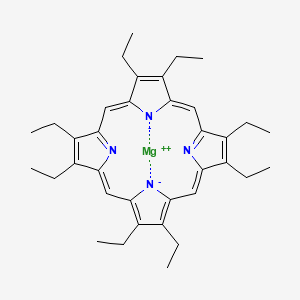

![9-(2,2-Dimethyl-1-oxopropyl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13813448.png)
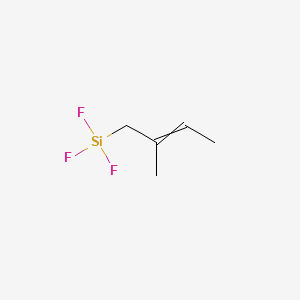
![(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene](/img/structure/B13813457.png)
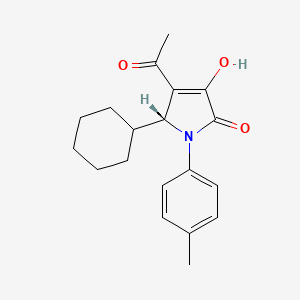
![7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13813465.png)



